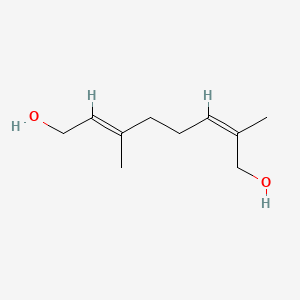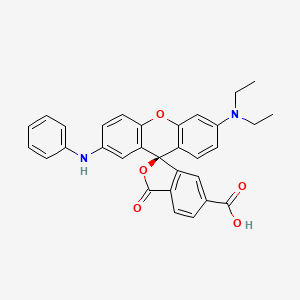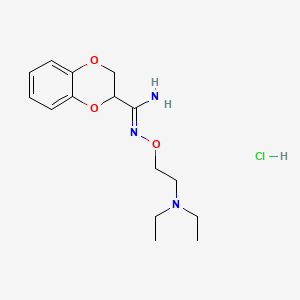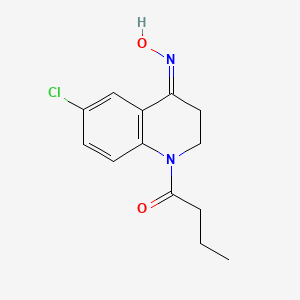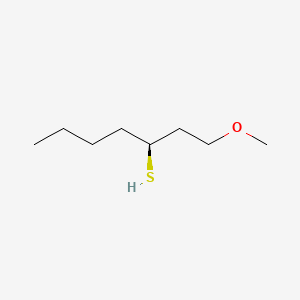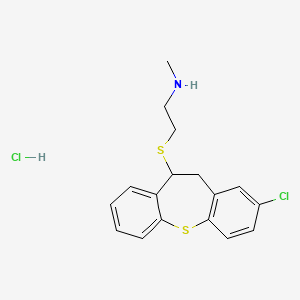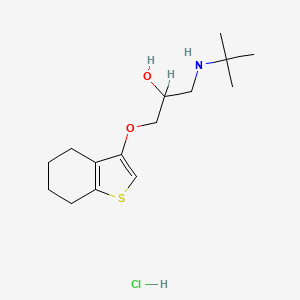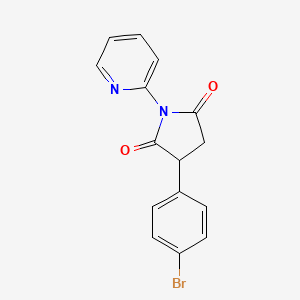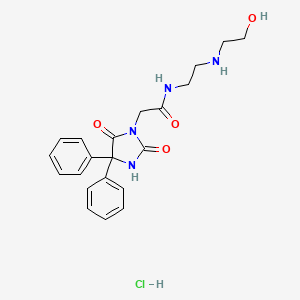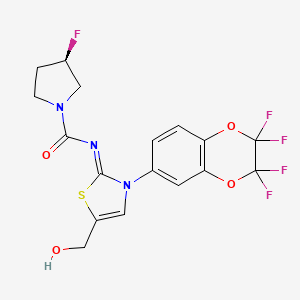
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, also known as (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . This compound is a stereoisomer of linalool oxide and is known for its unique structural features, including a tetrahydropyran ring with a vinyl group and three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol typically involves the cyclization of linalool or its derivatives. One common method is the acid-catalyzed cyclization of linalool, which produces a mixture of stereoisomers, including the desired (3R,6S) isomer . The reaction conditions often involve the use of strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the yield and selectivity of the desired isomer. The process typically includes steps for the separation and purification of the stereoisomers using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and flavor profile.
Wirkmechanismus
The mechanism of action of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalool oxide: A closely related compound with similar structural features but different stereochemistry.
Linalool: The parent compound from which (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is derived.
Geraniol: Another related compound with a similar functional group but different ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
39028-58-5 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
BCTBAGTXFYWYMW-PSASIEDQSA-N |
Isomerische SMILES |
C[C@]1(CC[C@H](C(O1)(C)C)O)C=C |
Kanonische SMILES |
CC1(C(CCC(O1)(C)C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


